Compound Description: Sch-350634 (1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide) is a potent CCR5 antagonist and HIV-1 inhibitor. It exhibits excellent oral bioavailability in preclinical models (rat, dog, monkey) .
Dasatinib (BMS-354825)
Compound Description: Dasatinib (N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide) is a potent pan-Src kinase inhibitor . It exhibits nanomolar to subnanomolar potency in both biochemical and cellular assays. Dasatinib has demonstrated oral efficacy in inhibiting proinflammatory cytokine IL-2 ex vivo and reducing TNF levels in mouse models of inflammation. It is currently being investigated in clinical trials for chronic myelogenous leukemia treatment.
Relevance: Similar to 6-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol, Dasatinib incorporates a piperazinyl moiety. This structural feature plays a crucial role in binding to its target, Src kinase, as revealed by molecular modeling and crystal structure analysis . This suggests that the piperazinyl group in 6-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol might be crucial for its biological activity, potentially through interactions with similar kinase targets.
Compound Description: This compound exhibits antibacterial properties. Structurally, it features a piperazine fragment in a chair conformation that is nearly fully extended with respect to the naphthyridine ring plane .
SUVN-502
Compound Description: SUVN-502 (1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate) is a potent and selective serotonin 6 (5-HT6) receptor antagonist . It demonstrates high affinity for the human 5-HT6R, good oral bioavailability, and brain penetration, making it a potential therapeutic candidate for cognitive disorders, including Alzheimer's disease.
AD-5423
Compound Description: AD-5423 (2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine) is a novel antipsychotic agent . It demonstrates antidopaminergic effects, suggesting potential therapeutic benefits in schizophrenia treatment. Unlike haloperidol, a typical antipsychotic, AD-5423 exhibits a lower risk of inducing tardive dyskinesia and malignant syndrome, indicating a potentially improved side-effect profile.
Compound Description: ACNU is a water-soluble nitrosourea with antitumor activity against lymphoid leukemia L-1210 in mice . It exhibits a high therapeutic ratio compared to other tested drugs and demonstrates significant life-span prolongation in leukemic mice. ACNU shows efficacy through various administration routes, including parenteral and oral.
Compound Description: WAY-101405 is a potent, selective, and orally bioavailable 5-hydroxytryptamine (5-HT)1A receptor antagonist . It demonstrates efficacy in improving learning and memory in various rodent models, including novel object recognition, contextual fear conditioning, and the Morris water maze. Additionally, WAY-101405 increases extracellular acetylcholine levels in the dorsal hippocampus, suggesting a potential mechanism for its cognitive-enhancing effects.
Olanzapine
Compound Description: Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine) is an atypical antipsychotic medication . While effective in treating schizophrenia, it carries a significant risk of inducing metabolic side effects, including weight gain, hyperphagia, and dyslipidemia, as evidenced in mouse models.
Compound Description: Me-p-PVC is a high-affinity nicotinic acetylcholine receptor (nAChR) ligand . Radiolabeled with 11C, it serves as a potential PET radioligand for imaging nAChRs in vivo, particularly the α4β2* nAChR subtype. Me-p-PVC demonstrates rapid brain penetration and lower toxicity compared to other nAChR ligands.
Compound Description: CHMTC is a reagent utilized in the extractive spectrophotometric determination of vanadium(V) . It forms a greenish-yellow complex with vanadium, allowing for sensitive and selective quantification.
Compound Description: This class of compounds demonstrates promising in vitro antibacterial and antifungal activities against a range of clinically relevant pathogens . The synthesis of these molecules emphasizes eco-friendly pathways and catalytic optimization.
Compound Description: This compound acts as a complexing agent for the extractive spectrophotometric determination of Tin(II) . This method is particularly valuable for analyzing tin content in various samples, including gun metal and tin cans.
1-[(6-Chloro-3-pyridinyl)methyl]-2-imidazolidine
Compound Description: This compound is a metabolite of the insecticide imidacloprid and acts as a potent inhibitor of -nicotine binding at the rat recombinant α4β2 neuronal nicotinic acetylcholine receptor (nAChR) . Its activity is comparable to (−)-nicotine, making it a significant molecule for understanding nAChR interactions and insecticide development.
Compound Description: The (+)-enantiomer of this compound exhibits stereospecific neuroleptic activity in animals . Its (10S) configuration, determined by X-ray diffraction, highlights the importance of stereochemistry in its biological activity.
Compound Description: This series of compounds exhibits anti-inflammatory activity in vitro, with some derivatives displaying moderate in vivo activity in a carrageenan-induced rat paw edema model . The presence of the piperazine ring and the nitroimidazole moiety suggests potential interactions with inflammatory pathways.
Compound Description: This compound, along with its mesylate salt, acts as a sigma receptor agonist, demonstrating antidepressant-like effects in mice . It reduces immobility time in the forced swimming test, suggesting potential therapeutic benefits in treating depressive disorders.
Compound Description: CH-IMI and acetamiprid are two very potent insecticides.
Compound Description: This compound is a novel heterocyclic derivative synthesized from the cyclization of a tetrahydropyridone precursor . The structure of this compound was confirmed using X-ray analysis.
Compound Description: GSK588045 is a potent 5-HT1A/B/D receptor antagonist with potential antidepressant and anxiolytic properties . It demonstrates a favorable pharmacological profile, including high selectivity over the hERG potassium channel and good pharmacokinetic properties.
SSR126768A
Compound Description: SSR126768A (4-chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, hydrochloride) is a potent and selective oxytocin (OT) receptor antagonist . It demonstrates promising tocolytic activity, suggesting potential therapeutic applications in preventing preterm labor.
Compound Description: This class of organometallic ruthenium(II)-arene complexes exhibits potent in vitro and in vivo antitumor activities . Complexes containing 5,7-dichloro-2-methyl-8-quinolinol or 5,7-dibromo-2-methyl-8-quinolinol exhibit remarkable cytotoxicity against HeLa cancer cells with minimal toxicity to normal human cells.
Compound Description: GSK163090 acts as a potent, selective, and orally active 5-HT1A/B/D receptor antagonist . Its pharmacological profile suggests potential therapeutic applications in treating depression and anxiety disorders.
Compound Description: HP236 is an atypical antipsychotic agent that undergoes extensive metabolism in rats, both in vitro and in vivo . The primary metabolic pathways include thiazolidinone ring cleavage, sulfide oxidation, and N-dealkylation at the piperazine ring.
Compound Description: JNJ-46356479 functions as a selective and orally bioavailable metabotropic glutamate 2 receptor (mGlu2) positive allosteric modulator (PAM) . It exhibits improved drug-like properties compared to its predecessors, making it a promising candidate for treating various central nervous system disorders.
Compound Description: DU 125530 is a selective and silent 5-HT1A receptor antagonist with potential applications in treating anxiety and mood disorders . It demonstrates dose-dependent occupancy of 5-HT1A receptors in the human brain, reaching up to 72% occupancy at clinically relevant doses.
Compound Description: This class of compounds exhibits a depressive effect on the central nervous system . The incorporation of a piperazine ring and a pyridinedicarboximide moiety suggests potential interactions with neurotransmitter systems.
Compound Description: This series of compounds demonstrates potent inhibitory activity against HIV-1 reverse transcriptase (RT) . These non-nucleoside RT inhibitors represent a promising class of antiretroviral agents for treating HIV infection.
Compound Description: This compound reacts with dimethyl acetylenedicarboxylate to yield a complex heterocyclic product, demonstrating its reactivity and potential as a synthetic intermediate . The presence of the chloroquinoxaline moiety suggests potential biological activity.
S-(-)- and R-(+)-6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H-[1,3] thiazeto[3,2-a]quinoline-3-carboxylic acids
Compound Description: These optically active isomers demonstrate significant differences in their antibacterial activity, with the S-(-)-enantiomer exhibiting 2-8 times greater potency than the R-(+)-enantiomer . This finding highlights the importance of stereochemistry in determining biological activity.
Compound Description: MCI-225 acts as a selective norepinephrine reuptake inhibitor with additional antagonistic activity at the 5-HT3 receptor . It exhibits potent antidepressant-like effects in preclinical models, suggesting its potential therapeutic value in treating depressive disorders.
Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2, currently undergoing phase I clinical trials for B-cell lymphoma . It exhibits robust antitumor effects in preclinical models.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.